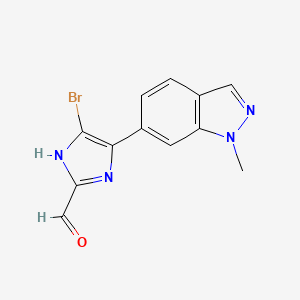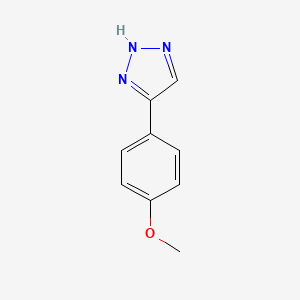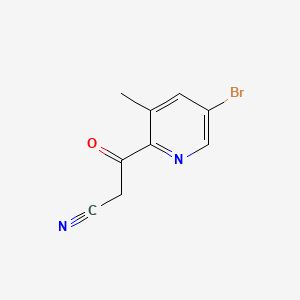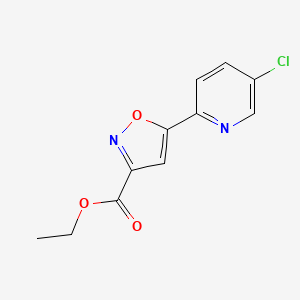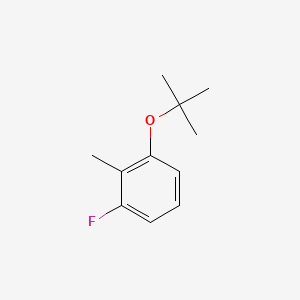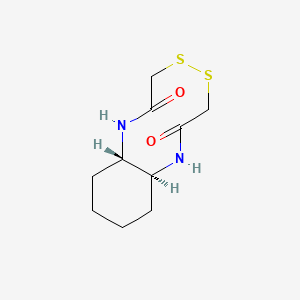![molecular formula C13H20N2O2Si B13712555 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group and a trimethylsilyl (TMS) ethynyl group attached to an imidazole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Trimethylsilyl Ethynyl Group: The final step involves the Sonogashira coupling reaction, where the Boc-protected imidazole is coupled with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The Boc and TMS groups can be selectively removed or substituted under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Boc deprotection is typically achieved using trifluoroacetic acid (TFA), while TMS deprotection can be done using tetrabutylammonium fluoride (TBAF).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are commonly used in Sonogashira coupling reactions.
Oxidation/Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free imidazole, while coupling reactions can produce various substituted imidazole derivatives.
科学的研究の応用
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of imidazole derivatives.
Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc group provides protection during synthetic steps, while the TMS group can be selectively removed to reveal a reactive ethynyl group. The imidazole ring can interact with various molecular targets, influencing biological pathways and chemical processes.
類似化合物との比較
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole can be compared with other similar compounds such as:
1-Boc-4-ethynyl-1H-imidazole: Lacks the TMS group, making it less bulky and potentially more reactive.
1-Boc-4-[(triisopropylsilyl)ethynyl]-1H-imidazole: Contains a larger silyl group, which can influence its reactivity and steric properties.
1-Boc-4-[(trimethylsilyl)methyl]-1H-imidazole: Features a methyl group instead of an ethynyl group, affecting its electronic properties and reactivity.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C13H20N2O2Si |
|---|---|
分子量 |
264.39 g/mol |
IUPAC名 |
tert-butyl 4-(2-trimethylsilylethynyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C13H20N2O2Si/c1-13(2,3)17-12(16)15-9-11(14-10-15)7-8-18(4,5)6/h9-10H,1-6H3 |
InChIキー |
CTOYGSGMDSFRBG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


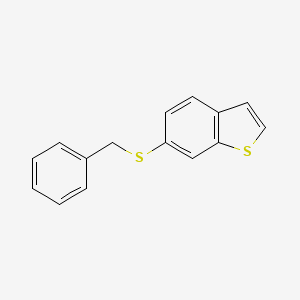
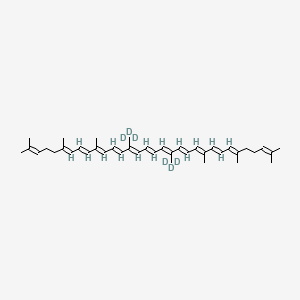
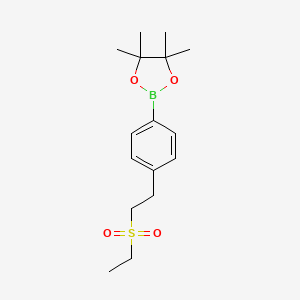
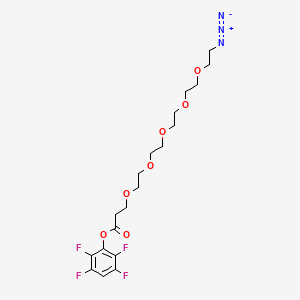
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
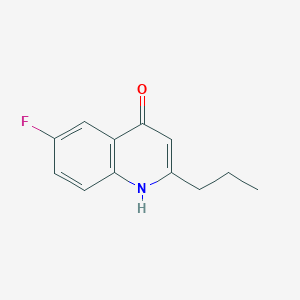
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)

